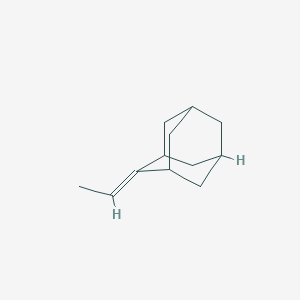

2-Ethylideneadamantane

CAS No.: 13376-16-4

Cat. No.: VC3722062

Molecular Formula: C12H18

Molecular Weight: 162.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13376-16-4 |

|---|---|

| Molecular Formula | C12H18 |

| Molecular Weight | 162.27 g/mol |

| IUPAC Name | 2-ethylideneadamantane |

| Standard InChI | InChI=1S/C12H18/c1-2-12-10-4-8-3-9(6-10)7-11(12)5-8/h2,8-11H,3-7H2,1H3 |

| Standard InChI Key | DDSATBSDGAPDPM-UHFFFAOYSA-N |

| SMILES | CC=C1C2CC3CC(C2)CC1C3 |

| Canonical SMILES | CC=C1C2CC3CC(C2)CC1C3 |

Introduction

Physical Properties and Analytical Data

Chromatographic Behavior

One of the well-documented physical properties of 2-ethylideneadamantane is its chromatographic behavior. The compound has been characterized using gas chromatography, with Kovats' retention indices (RI) measured on non-polar SE-30 capillary columns under isothermal conditions. Table 1 presents these retention indices at different temperatures.

Table 1. Kovats' Retention Indices of 2-Ethylideneadamantane on SE-30 Capillary Column Under Isothermal Conditions

| Column Type | Active Phase | Column Length (m) | Column Diameter (mm) | Carrier Gas | Temperature (°C) | Retention Index (I) | Reference |

|---|---|---|---|---|---|---|---|

| Capillary | SE-30 | 50 | 0.27 | N₂ | 145 | 1267 | Burkhard, Vais, et al., 1969 |

| Capillary | SE-30 | 50 | 0.27 | N₂ | 160 | 1279 | Burkhard, Vais, et al., 1969 |

| Capillary | SE-30 | 50 | 0.27 | N₂ | 175 | 1289 | Burkhard, Vais, et al., 1969 |

| Capillary | SE-30 | 50 | 0.27 | N₂ | 190 | 1300 | Burkhard, Vais, et al., 1969 |

These retention indices provide valuable information for the identification and analysis of 2-ethylideneadamantane in complex mixtures using gas chromatography . The increasing values with temperature indicate the compound's expected chromatographic behavior, with stronger retention at higher temperatures on non-polar columns.

Spectroscopic Properties

While specific spectroscopic data for 2-ethylideneadamantane is limited in the available search results, the compound's structural features suggest characteristic spectroscopic patterns. The presence of the ethylidene group would be expected to give rise to distinctive signals in ¹H-NMR and ¹³C-NMR spectra, particularly in the regions associated with alkene protons and carbons.

Context Within Adamantane Chemistry

Comparison with Related Adamantane Derivatives

Although 2-ethylideneadamantane differs structurally from 2-ethyl-2-adamantyl methacrylate (EAMA, CAS: 209982-56-9), understanding the properties of related adamantane derivatives provides valuable context. EAMA has a molecular formula of C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol , making it larger and more functionalized than 2-ethylideneadamantane.

EAMA features several important physical properties that might provide insight into the behavior of adamantane derivatives in general:

Table 2. Physical Properties of 2-Ethyl-2-adamantyl methacrylate (For Comparison)

General Characteristics of Adamantane Compounds

Adamantane derivatives broadly exhibit several notable characteristics that may be relevant to understanding 2-ethylideneadamantane:

-

Enhanced lipophilicity due to the adamantane moiety

-

High thermal and chemical stability

-

Unique spatial arrangement that can influence molecular interactions

As noted in the literature, "adamantane derivatives enact many types of biological activity, including antiviral, actoprotective, antituberculosis and cannabimimetic properties, with some in clinical use. Furthermore, the adamantane moiety is associated with the enhanced lipophilicity and stability of the drugs" .

Future Research and Development

Gaps in Current Knowledge

The limited information available specifically about 2-ethylideneadamantane points to several research gaps that could be addressed in future studies:

-

Comprehensive characterization of physical and chemical properties

-

Investigation of potential biological activities

-

Development of efficient synthetic routes

-

Exploration of applications in materials science, medicinal chemistry, or other fields

Emerging Trends in Adamantane Chemistry

Recent research on adamantane derivatives has focused on their applications in several areas:

-

As components in photoresist materials for semiconductor manufacturing

-

In the development of inhibitors for specific enzymes, such as Tdp1 inhibitors

-

As structural elements enhancing the lipophilicity and stability of drug candidates

These trends suggest potential directions for future research involving 2-ethylideneadamantane, particularly given its unsaturated functional group that could provide advantages in certain applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume